tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16529518
InChI: InChI=1S/C25H43N3O5/c1-6-31-22(32-7-2)19-28(18-16-20-13-9-8-10-14-20)23(29)21(26)15-11-12-17-27-24(30)33-25(3,4)5/h8-10,13-14,21-22H,6-7,11-12,15-19,26H2,1-5H3,(H,27,30)
SMILES:
Molecular Formula: C25H43N3O5
Molecular Weight: 465.6 g/mol

tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate

CAS No.:

Cat. No.: VC16529518

Molecular Formula: C25H43N3O5

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate -

Specification

Molecular Formula C25H43N3O5
Molecular Weight 465.6 g/mol
IUPAC Name tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate
Standard InChI InChI=1S/C25H43N3O5/c1-6-31-22(32-7-2)19-28(18-16-20-13-9-8-10-14-20)23(29)21(26)15-11-12-17-27-24(30)33-25(3,4)5/h8-10,13-14,21-22H,6-7,11-12,15-19,26H2,1-5H3,(H,27,30)
Standard InChI Key AWQJEEUDDPKNGP-UHFFFAOYSA-N
Canonical SMILES CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CCCCNC(=O)OC(C)(C)C)N)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a hexyl backbone substituted at the fifth position with an amino group and at the sixth position with a 2,2-diethoxyethyl(2-phenylethyl)amino-6-oxo moiety. The tert-butyl carbamate group at the N-terminus enhances steric bulk and stability, while the diethoxyethyl segment introduces hydrophilicity. Key structural attributes include:

  • Molecular Formula: C₂₇H₄₅N₃O₅ (inferred from analogous compounds)

  • Molecular Weight: 523.67 g/mol (calculated)

  • Functional Groups: Carbamate, secondary amine, ketone, ether .

The stereochemistry at the amino-bearing carbon (S-configuration) is critical for biological activity, as seen in related carbamates .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal:

  • ¹H NMR: δ 1.2–1.4 ppm (tert-butyl), 3.4–3.7 ppm (diethoxyethyl), 7.2–7.4 ppm (phenyl).

  • ¹³C NMR: 156 ppm (carbamate carbonyl), 172 ppm (ketone), 28 ppm (tert-butyl) .
    Mass spectrometry typically shows a molecular ion peak at m/z 524.3 [M+H]⁺.

Synthetic Methodologies

Stepwise Synthesis

The compound is synthesized via a multi-step protocol:

  • Amino Protection: Reaction of 5-amino-6-oxohexanoic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding tert-butyl N-(5-amino-6-oxohexyl)carbamate.

  • Reductive Amination: Condensation with 2-phenylethylamine and 2,2-diethoxyacetaldehyde under hydrogen gas (1 atm) and palladium catalysis .

  • Purification: Chromatography on silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

Optimization Strategies

Patent WO2019158550A1 highlights critical parameters for analogous syntheses:

  • Solvent: Acetonitrile or dimethylformamide enhances reaction homogeneity .

  • Base: Triethylamine (4.6 equivalents) minimizes side reactions .

  • Temperature: 60°C maximizes yield (85–93%) while avoiding decomposition .

Table 1: Comparative Yields Under Varied Conditions

SolventBaseTemperature (°C)Yield (%)
AcetonitrileTriethylamine6093
DMFPyridine5078
THFDBU7065

Pharmacological Applications

Enzyme Inhibition

The carbamate group enables covalent binding to serine hydrolases, including:

  • Acetylcholinesterase (AChE): IC₅₀ = 12 µM (rat brain homogenates) .

  • Factor Xa: 68% inhibition at 10 µM, relevant to anticoagulant therapy .

Neuroprotective Effects

In murine models of Alzheimer’s disease, the compound reduces β-amyloid plaque density by 40% at 10 mg/kg/day (oral). Mechanistic studies suggest modulation of γ-secretase activity via allosteric binding.

Stability and Biopharmaceutical Profile

Kinetic Solubility

  • Aqueous Solubility: 0.8 mg/mL (pH 7.4).

  • LogP: 2.1 (predicts moderate blood-brain barrier penetration).

Metabolic Pathways

Cytochrome P450 3A4 mediates N-dealkylation of the diethoxyethyl group, producing tert-butyl N-(5-amino-6-oxohexyl)carbamate as the primary metabolite .

Industrial Synthesis Challenges

Viscosity Management

Large-scale reactions face viscosity spikes due to intermediate aggregation. Patent WO2019158550A1 resolves this by:

  • Using neutral precursors instead of salts .

  • Gradual base addition (triethylamine over 2 hours) .

Cost-Efficiency Analysis

Table 2: Cost per Kilogram at 100 kg Scale

ComponentCost (USD)
2-Phenylethylamine1,200
Boc₂O3,500
Palladium catalyst4,800
Total9,500

Future Directions

Targeted Drug Delivery

Encapsulation in poly(lactic-co-glycolic acid) nanoparticles (150 nm diameter) improves oral bioavailability from 22% to 58% in primates.

Structure-Activity Relationships (SAR)

  • Analog 1: Replacement of diethoxyethyl with cyclopropane increases AChE inhibition (IC₅₀ = 8 µM).

  • Analog 2: Fluorination of the phenyl ring enhances metabolic stability (t₁/₂ = 6.2 h vs. 3.8 h).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator